6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol
Overview
Description
6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a methoxy group at the 6-position, a methyl group at the 1-position, and a hydroxyl group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of tyrosine kinases or other signaling molecules, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the hydroxyl group at the 4-position.
1-Methyl-1,2-dihydroquinolin-4-ol: Lacks the methoxy group at the 6-position.
4-Hydroxyquinoline: Lacks both the methoxy and methyl groups.
Uniqueness: 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, while the hydroxyl group contributes to its ability to form hydrogen bonds, influencing its interaction with biological targets.
Properties
IUPAC Name |
6-methoxy-1-methyl-2H-quinolin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-5,7,13H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFDTMZSHCWBNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=C(C2=C1C=CC(=C2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40771065 | |
Record name | 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40771065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143141-97-3 | |
Record name | 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40771065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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